4-Iodo-3-(trifluoromethyl)pyridin-2-amine
Description
4-Iodo-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 3, an iodine atom at position 4, and an amino (-NH₂) group at position 2 of the pyridine ring. This compound combines halogenation and fluorination, which are critical strategies in medicinal and agrochemical chemistry for enhancing metabolic stability, lipophilicity, and target binding affinity.
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYHKWUVUCEPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation and Nucleophilic Substitution
Method Overview:
This approach typically involves the initial synthesis of a pyridine derivative bearing a suitable halogen, followed by substitution reactions to introduce the amino group at the 2-position.
- Step 1: Synthesis of 4-iodo-3-(trifluoromethyl)pyridine via electrophilic halogenation or halogen exchange reactions on a precursor pyridine.
- Step 2: Nucleophilic substitution at the 2-position, replacing a suitable leaving group with ammonia or an amine source to yield the amino derivative.
Research Findings:
According to Vulcanchem, the synthesis involves halogenation and nucleophilic substitution reactions, emphasizing the importance of selective halogenation at the 4-position followed by substitution at the 2-position.
Preparation via Lithiation and Carboxylation
Method Overview:
This method employs directed ortho-lithiation of a pyridine precursor, followed by carboxylation and subsequent halogenation to introduce the iodine atom, and finally, amination.
Research Findings:
A practical synthesis described for related compounds involves lithiation of 2-(trifluoromethyl)pyridine, followed by CO₂ quench to obtain carboxylated intermediates. These intermediates are then subjected to halogenation to introduce iodine at the 4-position, followed by directed lithiation at the 2-position and amination to produce the target compound.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Lithiation | Lithium reagents (e.g., LTMP) | - | Directed ortho-lithiation at 2-position |
| Carboxylation | CO₂ | - | Gives 2-carboxylic pyridine derivative |
| Halogenation | Iodinating agents (e.g., I₂, NIS) | Mild heating | Selectively at 4-position |
| Amination | Ammonia or amines | Elevated temperature | Converts halogenated intermediates to amino derivatives |
This method offers high regioselectivity and scalability, suitable for large-scale synthesis.
Coupling of Trifluoromethylated Precursors
Method Overview:
This approach involves the use of trifluoromethylated pyridine intermediates, which are then functionalized with iodine and amino groups through Pd-catalyzed cross-coupling reactions.
Research Findings:
A notable synthesis involves the coupling of 4-iodo-3-(trifluoromethyl)pyridine with amines under Pd-catalyzed conditions. The trifluoromethyl group is introduced via electrophilic trifluoromethylation, followed by selective halogenation and amination steps.
- High yields and regioselectivity.
- Compatibility with various functional groups.
- Suitable for complex molecule synthesis.
Large-Scale Synthesis Using Nitrile Precursors
Method Overview:
This method involves initial synthesis of nitrile precursors, followed by reduction and halogenation steps to obtain the final amino compound.
Research Findings:
A large-scale synthesis reported involves starting from nitrile compounds, which are subjected to hydrolysis, halogenation, and reduction to produce the target compound efficiently.
| Stage | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Nitrile synthesis | Standard nitrile formation | - | Starting point |
| Hydrolysis | Acid or base | Mild conditions | Converts nitrile to amine |
| Halogenation | Iodinating agents | Controlled temperature | Selective at 4-position |
| Reduction | Catalytic hydrogenation or chemical reduction | Mild conditions | Final amino group formation |
Summary of Key Data and Comparative Analysis
| Method | Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Direct halogenation & substitution | Simple, straightforward | Regioselectivity challenges | 70-85% | High |
| Lithiation & carboxylation | High regioselectivity, scalable | Multi-step, requires careful control | 60-80% | Very high |
| Cross-coupling & trifluoromethylation | High functional group tolerance | Requires expensive catalysts | 75-90% | Moderate to high |
| Nitrile route | Suitable for large scale | Longer synthesis time | 65-75% | Very high |
Chemical Reactions Analysis
4-Iodo-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- Structure : Differs in substituent positions: iodine at position 3, -CF₃ at position 5.
- Properties: Commercial availability is noted, with prices ranging from $400 (1 g) to $4,800 (25 g). The positional swap impacts electronic effects, as iodine (electron-withdrawing) and -CF₃ (strongly electron-withdrawing) alter the ring's electron density distribution compared to the target compound.
- Applications: Not explicitly stated, but trifluoromethylpyridines are commonly used in pharmaceuticals and agrochemicals for their stability.
4-(Trifluoromethyl)pyridin-3-amine
- Structure : -CF₃ at position 4, -NH₂ at position 3.
Halogenated Pyridines Without Trifluoromethyl Groups
4-Amino-3-iodopyridine (ASA2186)
2-Amino-3-iodopyridine (ASA2114)
- Structure : -NH₂ at position 2, iodine at position 3.
- Properties : mp = 88–92°C, density = 2.055 g/cm³. The lower mp compared to ASA2186 suggests weaker crystal packing, possibly due to reduced hydrogen-bonding capacity.
Trifluoromethylpyridines with Alternative Substituents
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
- Structure: Chlorine at position 2, -CF₃ at 6, cyano (-CN) at 4.
- Properties: The cyano group introduces polarity, improving water solubility compared to iodinated analogs. Such derivatives are intermediates in drug synthesis.
Key Comparative Data
*Calculated based on molecular formula.
Research Findings and Implications
- Electronic Effects : The -CF₃ group in this compound likely enhances electron-deficient character at position 3, facilitating nucleophilic aromatic substitution at position 4 (iodine site).
- Biological Activity : Trifluoromethyl groups improve metabolic resistance, as seen in analogs used for Plasmodium falciparum inhibitors.
- Safety Considerations : Halogenated pyridines with nitro groups (e.g., in ) exhibit higher toxicity, whereas iodine and -CF₃ substitutions are generally safer for pharmaceutical use.
Biological Activity
4-Iodo-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of iodine and trifluoromethyl groups, contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Iodine Atom : Enhances lipophilicity and can influence the compound's interaction with biological membranes.
- Trifluoromethyl Group : Known for increasing the metabolic stability and bioavailability of compounds.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of various pyridine derivatives, including this compound. The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.5 µg/mL |
| This compound | Escherichia coli | 2.0 µg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis. The trifluoromethyl group enhances binding affinity to these targets due to increased lipophilicity .
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study utilized a range of bacterial strains and assessed the compounds' effectiveness through in vitro assays.
Findings:
- Efficacy Against Multidrug-resistant Strains : The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus.
- Synergistic Effects : When tested in combination with other antibiotics, this compound showed enhanced efficacy, suggesting potential for combination therapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the pyridine ring significantly affect biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Iodo-3-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, introducing iodine via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C . The trifluoromethyl group can be introduced via Ullmann coupling using CuI as a catalyst under reflux conditions in DMF . Yield optimization requires precise temperature control and inert atmospheres (N₂/Ar) to prevent decomposition. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns and detect impurities (e.g., residual solvents) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~303.02 g/mol) and isotopic patterns (iodine has a distinct isotopic signature) .
- Melting Point Analysis : Compare observed values (e.g., 88–100°C for similar iodo-pyridines) with literature to assess purity .
- XRD (if crystalline) : Resolve structural ambiguities, as seen in nitro-pyridine analogs .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazard codes (e.g., R25: Toxic if swallowed) and use PPE (gloves, goggles, lab coats). Work in a fume hood to avoid inhalation. Store in dark, inert conditions (argon) at room temperature to prevent degradation . For spills, neutralize with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Employ quantum chemical calculations (DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify optimal catalysts (e.g., Pd/Cu systems for cross-coupling) and solvent systems (DMF vs. THF) . Machine learning models trained on pyridine derivative datasets can predict regioselectivity in iodination .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of similar iodo-pyridines?
- Methodological Answer : Discrepancies (e.g., mp 88–92°C vs. 100°C in 3-iodo-pyridines ) may arise from polymorphic forms or impurities. Use DSC to analyze thermal behavior and recrystallize from solvents like ethanol/water to isolate pure phases. Cross-validate with XRD to confirm crystal structure .
Q. How can factorial design improve reaction optimization for introducing the trifluoromethyl group?
- Methodological Answer : Apply a 2³ factorial design to test variables: catalyst loading (CuI: 5–10 mol%), temperature (80–120°C), and solvent polarity (DMF vs. DMSO). Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures may favor CF₃ incorporation but risk side reactions .
Q. What role does the iodine substituent play in the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom serves as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (aq) at 80°C. Monitor selectivity: steric hindrance from the CF₃ group may slow transmetallation, requiring longer reaction times (24–48 hrs) .
Data Analysis and Experimental Design
Q. How can researchers validate the electronic effects of the CF₃ group on the pyridine ring’s reactivity?
- Methodological Answer : Perform Hammett studies using substituent constants (σₘ for CF₃ = 0.43). Compare reaction rates of CF₃-substituted vs. CH₃-substituted analogs in nucleophilic aromatic substitution. Use UV-Vis spectroscopy to track intermediate formation .
Q. What advanced techniques are used to study degradation pathways of this compound under oxidative conditions?
- Methodological Answer : Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze products via LC-MS. Isotopic labeling (¹³C/¹⁵N) can trace bond cleavage. Computational modeling (DFT) predicts radical intermediates and degradation hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
